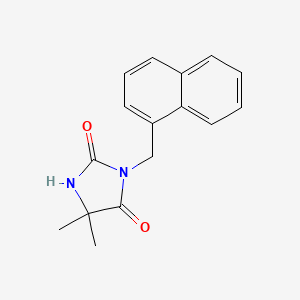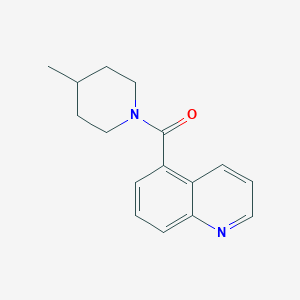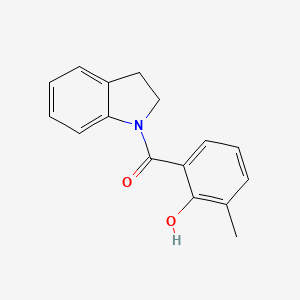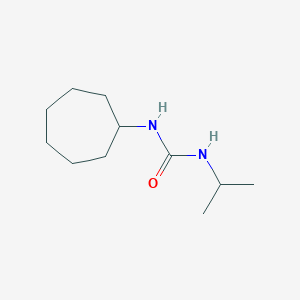![molecular formula C15H18N2O3 B7474188 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as PDMP, is a small molecule inhibitor that has been widely used in scientific research. PDMP has shown promising results in inhibiting the synthesis of glycosphingolipids, which are involved in various physiological and pathological processes.
作用机制
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. By inhibiting this enzyme, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione reduces the production of glycosphingolipids and alters their composition. This can lead to changes in cell signaling, adhesion, and migration, which can have implications for disease pathogenesis.
Biochemical and Physiological Effects:
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Inhibition of glycosphingolipid synthesis by 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to reduce cell proliferation, induce apoptosis, and inhibit cell migration. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to alter the composition of glycosphingolipids in cell membranes, which can affect their function. In addition, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-inflammatory effects and has been used to study the role of glycosphingolipids in inflammation.
实验室实验的优点和局限性
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to be effective in inhibiting glycosphingolipid synthesis in a variety of cell types and animal models. However, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has some limitations for lab experiments. It is not specific to glucosylceramide synthase and can inhibit other enzymes involved in glycosphingolipid synthesis. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can also have off-target effects, which can complicate the interpretation of results.
未来方向
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has shown promising results in inhibiting glycosphingolipid synthesis and has potential applications in the treatment of various diseases. Future research should focus on developing more specific inhibitors of glycosphingolipid synthesis and studying the role of glycosphingolipids in disease pathogenesis. In addition, the use of 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in combination with other therapies should be explored to enhance its therapeutic potential.
合成方法
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dimethylphenol with chloromethyl methyl ether to form 2,5-dimethylphenoxy methyl ether. This intermediate is then reacted with 1,3-dimethylbarbituric acid in the presence of a base to form 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.
科学研究应用
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been widely used in scientific research to study the role of glycosphingolipids in various physiological and pathological processes. Glycosphingolipids are important components of cell membranes and are involved in cell signaling, adhesion, and migration. Abnormalities in glycosphingolipid metabolism have been linked to various diseases, including cancer, neurodegenerative disorders, and lysosomal storage disorders. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the synthesis of glycosphingolipids and has been used to study the role of these molecules in disease pathogenesis.
属性
IUPAC Name |
6-[(2,5-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-6-11(2)13(7-10)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYSLHGXGCMUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)








![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)



